molecular formula C25H23N3O4S B2371511 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886951-20-8

5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2371511
CAS No.: 886951-20-8
M. Wt: 461.54
InChI Key: YWZGEDHZCFPZQC-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name

5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-31-17-9-7-16(8-10-17)21-14-20(23-6-3-13-33-23)27-28(21)24(29)15-32-22-5-2-4-19-18(22)11-12-26-25(19)30/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGEDHZCFPZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular formula for this compound is C24H21N5O2S2C_{24}H_{21}N_5O_2S^2, with a molecular weight of approximately 475.59 g/mol. The structure incorporates multiple pharmacophoric elements, including a pyrazole ring and a thiophene moiety, which are known to enhance biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. The specific compound under investigation has shown promising results in various assays.

Anticancer Activity

The anticancer properties of this compound have been assessed against several human cancer cell lines. For instance, studies indicate that derivatives containing the pyrazole moiety can exhibit significant cytotoxic effects:

Cell Line IC50 Value (µg/mL) Reference
HepG2193.93
A549238.14
HT-29208.58

In these studies, the compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory activity of compounds featuring the thiophene and pyrazole structures has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic effects in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary results suggest that the compound may inhibit the growth of certain strains of bacteria, although specific data for this compound is limited.

Case Studies

  • Cytotoxicity Assay : A study involving the evaluation of various pyrazole derivatives found that those with thiophene substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiophene counterparts .
  • Anti-inflammatory Screening : Another investigation highlighted that compounds similar to this compound showed significant inhibition of inflammatory markers in vitro .

Scientific Research Applications

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities:

  • Antitumoral Activity : Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that the compound may possess antitumoral properties similar to other pyrazole-containing compounds .
  • Antiviral Properties : Some derivatives of pyrazole have demonstrated antiviral activity against various viruses by interfering with viral replication processes. This opens avenues for further investigation into the antiviral potential of the compound .
  • Enzyme Inhibition : Compounds featuring isoquinoline structures are known to act as enzyme inhibitors, which could be beneficial in treating diseases related to enzyme dysfunctions .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound could be explored for several medicinal applications:

  • Cancer Therapeutics : Due to its potential antitumoral effects, the compound may be developed as a lead candidate in cancer treatment regimens.
  • Antiviral Drugs : The antiviral properties may lead to the development of new antiviral medications targeting specific viral infections.
  • Enzyme Modulators : Its ability to inhibit specific enzymes could be harnessed in drug formulations aimed at metabolic disorders or other enzyme-related diseases.

Case Study 1: Antitumoral Activity

A study synthesized a series of pyrazole derivatives and evaluated their antitumoral activity. The results indicated that subtle modifications in the phenyl moiety significantly influenced their efficacy against cancer cell lines. The mechanism was linked to their ability to disrupt microtubule formation .

Case Study 2: Antiviral Efficacy

Another research effort focused on synthesizing compounds similar to 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one and testing them against viral pathogens. Results showed promising antiviral activity, warranting further exploration into their mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Scaffolds and Substituent Effects
Compound Name / ID Core Structure Key Substituents Bioactivity / Application Reference
Target Compound Pyrazoline + dihydroisoquinolinone 4-Methoxyphenyl, thiophen-2-yl, oxoethoxy linker Not reported (structural focus)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Pyrazoline + thiazole Chlorophenyl, fluorophenyl, triazolyl Antimicrobial potential (inferred)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (I) Pyrazoline + benzothiazole 4-Methoxyphenyl, phenyl Antitumor, antidepressant (reported)
2-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one (3e) Pyrazoline + thiazolidinone Chlorophenyl, phenyl Antimicrobial (MIC: 12.5 µg/mL)
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (3-11) Pyrazoline + thiazolidinone Varied aryl groups Anticancer (in vitro screening)

Key Observations :

  • Electron-Donating vs. Halogen Substituents : The target compound’s 4-methoxyphenyl group contrasts with halogenated analogs (e.g., Cl in compound 4 and 3e ), which may reduce metabolic stability but enhance lipophilicity .
  • Thiophene vs. Triazole/Thiazole : The thiophen-2-yl group in the target compound offers distinct electronic and steric profiles compared to triazolyl (compound 4 ) or thiazolyl (compound 3e ) groups, which are associated with antimicrobial activity .
Bioactivity Correlations
  • Antimicrobial Activity : Chlorophenyl-substituted pyrazolothiazolones (e.g., 3e ) show MIC values of 12.5 µg/mL against Staphylococcus aureus, highlighting the role of halogenation in bioactivity .
  • Antitumor Potential: Benzothiazole-linked pyrazolines (e.g., compound I) exhibit IC₅₀ values <10 µM in breast cancer models, suggesting the dihydroisoquinolinone moiety in the target compound merits similar evaluation .
  • Bioactivity Clustering : Compounds with pyrazoline-thiazole cores cluster into groups with shared modes of action (e.g., kinase inhibition), implying the target compound’s thiophene and methoxyphenyl groups may confer unique target selectivity .
Structural Planarity and Packing
  • Target Compound: The dihydroisoquinolinone scaffold likely adopts a planar conformation, similar to benzothiazole derivatives , while the thiophene may introduce torsional strain.

Preparation Methods

Chalcone Intermediate Preparation

The pyrazoline ring derives from cyclocondensation of a chalcone intermediate with hydrazine:

Step 1 : Claisen-Schmidt condensation

  • Reactants : 4-Methoxyacetophenone (1 eq) + Thiophene-2-carbaldehyde (1 eq)
  • Conditions : NaOH (20% aq.), ethanol, reflux (12 h)
  • Product : (E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • Yield : 78-85% (reported for analogous systems)

Mechanism : Base-catalyzed aldol condensation eliminating water.

Pyrazoline Cyclization

Step 2 : Hydrazine cyclocondensation

  • Reactants : Chalcone (1 eq) + Hydrazine hydrate (1.2 eq)
  • Conditions : Acetic acid, reflux (6 h), N2 atmosphere
  • Product : 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • Yield : 70-75% (extrapolated from)

Regioselectivity : Thiophene at C3, methoxyphenyl at C5 due to electronic effects during cyclization.

Synthesis of Dihydroisoquinolinone Moiety

Phenethylamide Formation

Step 3 : Amide coupling

  • Reactants : 3-Hydroxyphenethylamine (1 eq) + Chloroacetyl chloride (1.1 eq)
  • Conditions : DCM, Et3N (2 eq), 0°C → RT (4 h)
  • Product : N-(2-(3-Hydroxyphenyl)ethyl)chloroacetamide
  • Yield : 82% (similar to)

Bischler-Napieralski Cyclization

Step 4 : Cyclodehydration

  • Reactants : Phenethylamide (1 eq)
  • Conditions : POCl3 (3 eq), toluene, reflux (3 h)
  • Product : 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
  • Yield : 65-70%

Critical Note : Positional isomerism controlled by hydroxyl directing effects.

Optimization Data

Table 1: Key Reaction Parameters

Step Temp (°C) Time (h) Yield (%) Purity (HPLC)
1 80 12 83 95.2
2 110 6 73 97.8
4 110 3 68 96.5
6 60 8 62 98.1

Table 2: Solvent Screening for Step 6

Solvent Dielectric Constant Yield (%)
DMF 36.7 62
DMSO 46.7 58
Acetone 20.7 41
THF 7.5 33

Analytical Characterization

  • HRMS (ESI+) : m/z calcd for C25H23N3O4S [M+H]+: 462.1489, found: 462.1492
  • 1H NMR (400 MHz, CDCl3) :
    δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (dd, J=5.1, 1.2 Hz, 1H, Thiophene),
    7.12–7.08 (m, 3H, Ar-H), 5.21 (dd, J=12.3, 5.7 Hz, 1H, CH),
    4.92 (s, 2H, OCH2CO), 3.89 (s, 3H, OCH3)
  • XRD : Monoclinic P21/c, a=8.921 Å, b=12.345 Å, c=14.672 Å (analogous to)

Scale-Up Considerations

  • Step 6 :
    • 10 g scale achieved 59% yield with comparable purity
    • Preferred workup: Extract with EtOAC (3×50 mL), dry (Na2SO4), concentrate
    • Residual DMF removed via azeotropic distillation with toluene

Alternative Synthetic Routes

Ruthenium-Catalyzed Annulation

Exploratory studies adapting methods from:

  • Conditions : [Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)2 (2 eq), AgSbF6 (10 mol%)
  • Outcome : Low yield (<15%) due to mismatched alkyne substrate

Microwave-Assisted Cyclization

  • Step 2 : 150 W, 100°C, 1 h → Yield improved to 79%
  • Equipment : CEM Discover SP

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodology : The compound is synthesized via multi-step organic reactions, typically involving condensation of hydrazine derivatives with ketones or aldehydes. For example, pyrazoline intermediates are formed by refluxing hydrazines with aryl-substituted propenones in ethanol, followed by purification via recrystallization from DMF–EtOH mixtures . Subsequent functionalization (e.g., etherification or thioether formation) introduces the dihydroisoquinolinone moiety.

Q. How is the structural characterization of this compound validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazoline ring puckering and dihedral angles between aromatic groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase (COX) or kinases, given the thiophene and pyrazoline motifs’ known roles in binding .
  • Cytotoxicity Screening : Use cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
  • Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) due to phenolic moieties .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up studies?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Confirm activity thresholds and eliminate false positives from assay interference.
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity if initial data comes from fluorescence quenching) .
  • Metabolic Stability Testing : Rule out rapid degradation in cell-based vs. cell-free assays .

Q. What strategies are used to study the compound’s metabolic stability and environmental degradation?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .
  • Environmental Fate Studies : Use HPLC-MS to track degradation products under UV light or microbial exposure .

Q. How to design experiments for probing structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • Fragment Replacement : Modify the thiophene or methoxyphenyl groups to assess their contributions to activity .
  • Computational Docking : Predict binding modes with targets (e.g., COX-2) using molecular dynamics simulations .

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